2,6-Difluoroterephthalonitrile

Description

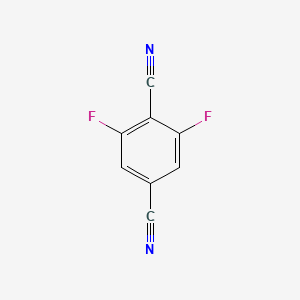

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,6-difluorobenzene-1,4-dicarbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2F2N2/c9-7-1-5(3-11)2-8(10)6(7)4-12/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSASUJKIZLQYFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C#N)F)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

physical and chemical properties of 2,6-Difluoroterephthalonitrile

An In-Depth Technical Guide to 2,6-Difluoroterephthalonitrile: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive scientific overview of this compound (CAS No. 510772-86-8), a specialized aromatic building block. The document details its core physicochemical properties, predicted spectroscopic characteristics, and key chemical reactivity, with a focus on its utility in advanced synthesis. A proposed, representative synthesis protocol is provided based on established methodologies for analogous compounds. Furthermore, this guide explores the potential applications for researchers in drug discovery and materials science, alongside essential safety and handling information. The content is structured to deliver expert-driven insights for scientific professionals, grounded in authoritative references.

Introduction

Fluorinated organic compounds have become indispensable in modern chemistry, profoundly impacting the development of pharmaceuticals, agrochemicals, and advanced materials. The strategic incorporation of fluorine atoms into molecular scaffolds can dramatically alter electronic properties, metabolic stability, and binding affinities. This compound is an exemplar of a highly activated aromatic scaffold. Its structure, featuring two electron-withdrawing nitrile groups and two fluorine atoms on a benzene ring, creates a highly electron-deficient core. This unique electronic arrangement makes it a potent electrophile and a valuable intermediate for the synthesis of complex, poly-substituted aromatic derivatives through reactions such as nucleophilic aromatic substitution (SNAr). This guide serves as a detailed resource for scientists looking to leverage the unique properties of this versatile chemical building block.

Physicochemical and Spectroscopic Profile

Molecular Identifiers and Properties

This compound is a solid at room temperature.[1] While its precise melting point is not widely published, the structurally related compound 2,3,5,6-Tetrafluoroterephthalonitrile has a high melting point of 197-199 °C, suggesting that this compound is also a thermally stable crystalline solid.[2]

Diagram 1: Chemical Structure of this compound

Caption: Molecular structure of this compound.

Table 1: Core Physicochemical Data

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 510772-86-8 | [1][3] |

| Molecular Formula | C₈H₂F₂N₂ | [3] |

| Molecular Weight | 164.11 g/mol | [3] |

| IUPAC Name | 2,6-difluorobenzene-1,4-dicarbonitrile | N/A |

| InChI Key | BSASUJKIZLQYFI-UHFFFAOYSA-N | [1] |

| Physical Form | Solid | [1] |

| Storage Temp. | Room Temperature |[1] |

Predicted Spectroscopic Profile

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Feature | Rationale and Notes |

|---|---|---|

| ¹H NMR | ~7.8-8.2 ppm (s, 2H) | The two aromatic protons are chemically and magnetically equivalent, appearing as a singlet. The strong electron-withdrawing effects of the two nitrile and two fluorine groups will shift this signal significantly downfield. |

| ¹³C NMR | 4 unique signals | Due to molecular symmetry, four signals are expected: C-CN (x2), C-F (x2), C-H (x2), and C-CN (x2). All carbon signals will exhibit coupling with fluorine (¹JCF, ²JCF, etc.), which is a key diagnostic feature. The C-F signal will show a large one-bond coupling constant. |

| ¹⁹F NMR | 1 singlet signal | The two fluorine atoms are equivalent and will appear as a single peak. The chemical shift will be in the typical range for aryl fluorides. |

| FT-IR (cm⁻¹) | ~2230-2240 (strong), ~1200-1300 (strong) | A sharp, strong absorption is expected for the C≡N stretch. A strong absorption corresponding to the C-F bond stretch is also anticipated. |

| Mass Spec. (EI) | M⁺ at m/z 164.02 | The molecular ion peak is expected at m/z 164, corresponding to the molecular weight. |

Chemical Synthesis and Reactivity

Proposed Synthesis Route

A definitive, published protocol for the synthesis of this compound is not widely available. However, a robust synthetic strategy can be proposed based on well-established halogen exchange (Halex) reactions used for the preparation of analogous fluoroaromatics, such as 2,6-difluorobenzonitrile.[4][5] The most plausible route involves the double fluorination of an appropriate dichlorinated precursor.

Diagram 2: Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis of this compound.

Representative Experimental Protocol (Proposed)

This protocol is a representative methodology based on analogous transformations and should be optimized for safety and yield.[2][4]

-

Vessel Preparation: A flame-dried, three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a thermocouple.

-

Charging Reagents: The flask is charged with anhydrous sulfolane (solvent) and spray-dried potassium fluoride (KF, ~2.5 equivalents). The mixture is heated to ~150°C under a slow stream of nitrogen to ensure anhydrous conditions.

-

Substrate Addition: 2,6-Dichloroterephthalonitrile (1.0 equivalent) is added to the hot mixture in portions or via a heated dropping funnel.

-

Reaction: The reaction temperature is raised to 190-220°C and maintained for 3-6 hours. The reaction progress is monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) for the disappearance of the starting material.

-

Workup: After cooling to room temperature, the reaction mixture is diluted with toluene and filtered to remove inorganic salts (KCl and excess KF). The filtrate is washed sequentially with water and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or recrystallization from an appropriate solvent system to yield pure this compound.

Core Chemical Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The defining characteristic of this compound is its high reactivity towards nucleophiles. The powerful electron-withdrawing nature of the two nitrile groups and the electronegativity of the fluorine atoms create a significant partial positive charge on the aromatic ring carbons, particularly those bearing a fluorine atom. This makes the molecule highly susceptible to Nucleophilic Aromatic Substitution (SNAr).[6][7][8]

In a typical SNAr reaction, a nucleophile (e.g., an amine, alkoxide, or thiol) attacks a carbon atom attached to a fluorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent loss of a fluoride ion, an excellent leaving group, restores aromaticity and yields the substituted product. Due to the molecule's symmetry, mono-substitution can be achieved with controlled stoichiometry, or di-substitution can be forced with an excess of the nucleophile.

Diagram 3: General SNAr Reaction

Caption: Pathway for Nucleophilic Aromatic Substitution (SNAr).

Applications in Research and Development

While specific, commercialized applications of this compound are not extensively documented, its structure positions it as a highly valuable building block for two primary fields:

-

Pharmaceutical Synthesis: The dicyanodifluorobenzene core is an attractive scaffold for medicinal chemistry. The nitrile groups can be hydrolyzed to carboxylic acids or amides, or reduced to amines, providing numerous handles for further functionalization. The fluorine atoms provide sites for SNAr reactions to introduce complex side chains, a common strategy in drug design to modulate potency and pharmacokinetic properties.[9] Its derivatives could be investigated as kinase inhibitors, antivirals, or central nervous system agents.

-

Materials Science: Terephthalonitrile derivatives are precursors to high-performance polymers, such as poly(arylene ether nitrile)s. The high thermal stability, chemical resistance, and desirable dielectric properties of such polymers make them suitable for applications in aerospace, electronics, and membrane technology. The fluorine atoms can enhance solubility for processing while also improving the thermal and oxidative stability of the final polymer.

Safety and Handling

4.1. Hazard Identification

This compound is classified as a hazardous substance. Researchers must consult the full Safety Data Sheet (SDS) before handling and use appropriate engineering controls and personal protective equipment.[1]

-

GHS Pictogram: GHS06 (Skull and Crossbones)

-

Signal Word: Danger

-

Hazard Statements:

-

H301: Toxic if swallowed.

-

H311: Toxic in contact with skin.

-

H331: Toxic if inhaled.

-

4.2. Precautionary Measures and Handling

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid all skin contact.

-

Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator with an appropriate particulate filter.

-

-

Handling: Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Store locked up.

-

Incompatible Materials: Avoid strong oxidizing agents and strong bases.[4]

Conclusion

This compound is a specialized and highly reactive chemical intermediate with significant potential for innovation in both pharmaceutical and materials science. Its electron-deficient aromatic core, activated by four electron-withdrawing groups, makes it an ideal substrate for nucleophilic aromatic substitution, allowing for the controlled and efficient synthesis of complex molecular architectures. While detailed experimental data remains sparse in public literature, its properties and reactivity can be confidently predicted from established chemical principles. This guide provides the foundational knowledge required for researchers to handle, utilize, and explore the synthetic possibilities offered by this potent building block.

References

- 1. US7119232B2 - Nucleophilic substitution reactions of difluorormethyl phenyl sulfone with alkyl halides leading to the facile synthesis of terminal 1,1-difluoro-1-alkenes and difluoromethylalkanes - Google Patents [patents.google.com]

- 2. EP0073372A1 - Process for producing 2,6-difluorobenzonitrile - Google Patents [patents.google.com]

- 3. CN102452957A - Synthesis method of 2, 6-difluorobenzonitrile - Google Patents [patents.google.com]

- 4. US4406841A - Process for producing 2,6-difluorobenzonitrile - Google Patents [patents.google.com]

- 5. US5502235A - Solventless process for making 2,6 difluorobenzonitrile - Google Patents [patents.google.com]

- 6. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]

- 9. documents.thermofisher.com [documents.thermofisher.com]

2,6-Difluoroterephthalonitrile molecular structure and formula

An In-depth Technical Guide to 2,6-Difluoroterephthalonitrile

Introduction

Within the landscape of advanced materials and medicinal chemistry, fluorinated aromatic compounds serve as foundational building blocks, prized for the unique physicochemical properties imparted by the carbon-fluorine bond. The family of fluorinated terephthalonitriles, characterized by a central benzene ring substituted with two cyano groups at the 1 and 4 positions, are of particular interest. These molecules act as rigid, electron-deficient scaffolds for high-performance polymers and complex organic synthesis.

This guide focuses on a specific, yet sparsely documented, member of this family: This compound , also known by its IUPAC name, 2,6-difluoro-1,4-benzenedicarbonitrile . While its isomers and related precursors are well-characterized, this particular substitution pattern is not widely available commercially, and its properties are not extensively reported in public literature.

Therefore, this document serves as a forward-looking technical guide. As Senior Application Scientists, we often encounter the need to predict the behavior and potential of novel structures based on established principles and data from close analogues. This guide will establish the theoretical and predicted characteristics of this compound by synthesizing data from the well-documented precursors 2,6-Difluorobenzonitrile [1] and the related monomer 2,3,5,6-Tetrafluoroterephthalonitrile .[2][3] We will explore its molecular structure, predict its spectroscopic signature, propose viable synthetic routes, and discuss its potential applications, providing researchers and developers with a robust framework for its future investigation and use.

Molecular Structure and Formula

The fundamental identity of this compound is defined by its precise atomic arrangement. The structure consists of a benzene ring with two nitrile (-C≡N) groups in a para configuration (positions 1 and 4) and two fluorine atoms positioned at carbons 2 and 6.

| Property | Value |

| IUPAC Name | 2,6-difluoro-1,4-benzenedicarbonitrile |

| Chemical Formula | C₈H₂F₂N₂ |

| Molecular Weight | 164.11 g/mol [4] |

| CAS Number | Not assigned or not readily available. |

The key structural features profoundly influence the molecule's properties:

-

Electron-Deficient Ring: Both the nitrile and fluorine substituents are strongly electron-withdrawing, significantly lowering the electron density of the aromatic ring. This enhances the molecule's thermal and oxidative stability and makes it susceptible to nucleophilic aromatic substitution.

-

Molecular Geometry: The molecule possesses a C₂ᵥ symmetry axis. This symmetry, while not as high as its tetrafluorinated counterpart, is a critical factor in determining its crystalline packing and its spectroscopic characteristics.

-

Polarity: The arrangement of the polar C-F and C-N bonds results in a significant molecular dipole moment, which is expected to influence its solubility and intermolecular interactions.

Caption: 2D structure of this compound.

Physicochemical Properties (Predicted & Comparative)

Direct experimental data for this compound is scarce. However, by comparing it with its monofunctional precursor and its perfluorinated analogue, we can establish reliable predictions for its physical state and behavior.

| Compound | Formula | MW ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Physical State |

| 2,6-Difluorobenzonitrile[5] | C₇H₃F₂N | 139.10 | 25-28 | 197-198 | Solid |

| This compound | C₈H₂F₂N₂ | 164.11 | Predicted: 170-190 | Predicted: >250 | Predicted: Crystalline Solid |

| 2,3,5,6-Tetrafluoroterephthalonitrile[3] | C₈F₄N₂ | 200.09 | 197-199 | Not available | Crystalline Solid[6] |

Expert Insights:

-

Physical State & Melting Point: The addition of a second nitrile group compared to 2,6-difluorobenzonitrile significantly increases molecular weight and introduces stronger dipole-dipole interactions, which will raise the melting point substantially. It is therefore predicted to be a stable, white crystalline solid at room temperature. Its melting point will likely be high, but slightly lower than the tetrafluoro- analogue due to reduced molecular symmetry and weight.

-

Solubility: Like its analogues, it is expected to be insoluble in water but should exhibit good solubility in polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP), particularly upon heating. This is a crucial consideration for its use in polymerization reactions.

Spectroscopic Analysis (Predicted)

Spectroscopic analysis is essential for structure confirmation and quality control. Based on the principles of NMR and IR spectroscopy, the following spectral characteristics are predicted for this compound.

| Spectroscopy | Predicted Chemical Shift (δ) / Wavenumber (cm⁻¹) | Key Features and Rationale |

| ¹H NMR | ~7.8 - 8.0 ppm | A single signal is expected for the two chemically equivalent protons (H-3 and H-5). This signal should appear as a triplet due to coupling with the two adjacent fluorine atoms (³JHF ≈ 7-10 Hz). The downfield shift is due to the strong deshielding from adjacent cyano and fluoro groups. |

| ¹³C NMR | C1/C4: ~115 ppmC2/C6: ~160 ppmC3/C5: ~118 ppmCN: ~114 ppm | Four distinct carbon signals are predicted. The C-F carbons (C2/C6) will appear far downfield as a doublet of doublets with a very large one-bond C-F coupling constant (¹JCF > 250 Hz). The other aromatic carbons will also show smaller C-F couplings. |

| ¹⁹F NMR | ~ -105 to -115 ppm | A single resonance is expected for the two equivalent fluorine atoms. This signal will likely be a multiplet due to coupling with the adjacent aromatic protons. |

| IR | ~2230-2240 cm⁻¹~1600 cm⁻¹~1200-1300 cm⁻¹ | A strong, sharp absorption for the C≡N stretch is the most characteristic peak. Aromatic C=C stretching will appear around 1600 cm⁻¹. Strong C-F stretching bands are expected in the fingerprint region. |

Protocol: Standard NMR Sample Preparation

-

Sample Preparation: Accurately weigh 10-20 mg of the compound.

-

Solvent Addition: Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

-

Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.

-

Analysis: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher for optimal resolution.[7]

Synthesis and Reactivity (Proposed Route)

Proposed Synthesis Workflow

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Objective: To synthesize this compound via a palladium-catalyzed cyanation of 1,4-dibromo-2,6-difluorobenzene.

Materials:

-

1,4-Dibromo-2,6-difluorobenzene (1.0 eq)

-

Copper(I) Cyanide (CuCN) (2.2 eq)

-

Palladium(0) catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

N-Methyl-2-pyrrolidone (NMP), anhydrous

-

Toluene

-

Aqueous ammonia solution

-

Deionized water

Procedure:

-

Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 1,4-dibromo-2,6-difluorobenzene (1.0 eq), CuCN (2.2 eq), and Pd(PPh₃)₄ (0.05 eq).

-

Solvent Addition: Evacuate and backfill the flask with nitrogen three times. Add anhydrous NMP via syringe to create a solution with a concentration of approximately 0.5 M.

-

Reaction: Heat the reaction mixture to 160-180 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).

-

Workup: Cool the reaction mixture to room temperature. Pour the dark solution into a stirred aqueous ammonia solution (10%) and stir for 1 hour to complex the copper salts.

-

Extraction: Extract the aqueous mixture with toluene (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter the solution and remove the solvent under reduced pressure. The crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to yield the final product.

Causality and Trustworthiness: This protocol is based on the well-established Rosenmund-von Braun reaction, a trusted method for converting aryl halides to nitriles. The use of a palladium catalyst can improve yields and reaction conditions compared to the traditional uncatalyzed method. The ammonia workup is critical for effectively removing copper byproducts, ensuring a pure product.

Applications in Research and Development

The true value of this compound lies in its potential as a versatile building block. Its predicted properties make it a highly attractive candidate for several cutting-edge applications.

-

High-Performance Polymers: Fluorinated polymers are a unique class of materials known for their exceptional thermal stability, chemical resistance, and low dielectric constants.[8] Like its tetrafluoro- analogue, this compound could serve as a key monomer in the synthesis of advanced polymers such as polyimides, polyethers, and polyarylene ether nitriles.[5] The nitrile groups can act as sites for curing or cross-linking, leading to thermoset materials with superior mechanical properties at high temperatures. The fluorine atoms enhance hydrophobicity and reduce the material's dielectric constant, making them suitable for microelectronics and aerospace applications.[9][10]

-

Medicinal Chemistry & Agrochemicals: The 2,6-difluoro substitution pattern on a benzene ring is a privileged motif in modern drug discovery. It is often used to block sites of metabolic oxidation or to modulate the pKa of nearby functional groups, thereby improving a drug candidate's pharmacokinetic profile. 2,6-Difluorobenzonitrile is a known intermediate for insecticides and pharmaceuticals.[1][11] this compound could be used as a rigid, difunctional linker to construct complex molecular architectures or as a central scaffold in the design of novel therapeutic agents and crop protection chemicals.

-

Organic Electronics: Electron-deficient dicyanobenzene derivatives are widely explored as n-type semiconductors in organic field-effect transistors (OFETs) and as components in thermally activated delayed fluorescence (TADF) emitters for OLEDs. The potent electron-withdrawing nature of the two fluoro and two cyano groups suggests that this compound would possess a low-lying LUMO (Lowest Unoccupied Molecular Orbital), making it an excellent candidate for such applications.

Safety and Handling

While specific toxicity data for this compound is unavailable, the hazards can be inferred from structurally similar compounds like 2,6-Difluorobenzonitrile.[1]

-

GHS Hazard Classification (Predicted):

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

-

Irritation: Causes skin and serious eye irritation. May cause respiratory irritation.

-

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat. Avoid breathing dust, fumes, or vapors.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from strong oxidizing agents.

Conclusion

This compound represents a molecule of significant untapped potential. While currently existing more in theory than in common practice, its structure suggests a compelling profile for innovation. By leveraging established chemical principles and comparative data from its well-known relatives, we can confidently predict its behavior as a stable, crystalline solid with a unique spectroscopic fingerprint. Its true promise lies in its utility as a monomer for creating next-generation fluorinated polymers with enhanced thermal and dielectric properties, and as a rigid, electron-deficient scaffold for the synthesis of complex molecules in the pharmaceutical and electronics sectors. This guide provides the foundational knowledge and actionable protocols necessary for researchers to begin exploring the synthesis and application of this promising, yet under-investigated, chemical building block.

References

- 1. 2,6-Difluorobenzonitrile | C7H3F2N | CID 74695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,4-Benzenedicarbonitrile, 2,3,5,6-tetrafluoro- (CAS 1835-49-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. 1,4-Benzenedicarbonitrile, 2,3,5,6-tetrafluoro- [webbook.nist.gov]

- 4. 1,3-Benzenedicarbonitrile, 4,6-difluoro- | C8H2F2N2 | CID 11137466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,6-Difluorobenzonitrile | 1897-52-5 [chemicalbook.com]

- 6. 2,3,5,6-Tetrafluoro-1,4-Benzenedicarbonitrile Supplier China | Properties, Applications & Safety Data [fluorobenzene.ltd]

- 7. rsc.org [rsc.org]

- 8. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. 2,6-Difluorobenzonitrile synthesis - chemicalbook [chemicalbook.com]

synthesis pathways for 2,6-Difluoroterephthalonitrile

An In-Depth Technical Guide to the Synthesis of 2,6-Difluoroterephthalonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a valuable fluorinated aromatic compound with significant potential as a building block in the synthesis of high-performance polymers, agrochemicals, and pharmaceutical intermediates. The strategic placement of fluorine atoms and nitrile groups on the benzene ring imparts unique electronic properties and metabolic stability to derivative molecules. This guide provides a comprehensive overview of potential and established , designed to equip researchers and chemical development professionals with the foundational knowledge required for its production. The discussion emphasizes the causality behind experimental choices, offering field-proven insights into reaction mechanisms, optimization strategies, and scalable production considerations.

Introduction: The Significance of Fluorinated Terephthalonitriles

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. In the context of materials science and drug discovery, fluorination often leads to enhanced thermal stability, increased lipophilicity, and improved resistance to metabolic degradation. Terephthalonitriles, as precursors to terephthalic acids and other derivatives, are fundamental components in the production of polyesters, polyamides, and other polymers.

This compound, specifically, presents a unique substitution pattern that is of growing interest. The electron-withdrawing nature of the two fluorine atoms and two nitrile groups creates a highly electron-deficient aromatic ring, making it susceptible to nucleophilic aromatic substitution and a candidate for creating novel materials with tailored electronic properties. This guide explores the primary synthetic strategies that can be employed to construct this valuable molecule.

Strategic Synthesis Pathways

The synthesis of this compound can be approached from several distinct starting materials, each with its own set of advantages and challenges. The most viable strategies include:

-

Ammoxidation of 2,6-Difluoro-p-xylene: A direct and industrially scalable method.

-

Halogen Exchange (Halex) Fluorination: A classic approach for introducing fluorine into an aromatic system.

-

Cyanation of Dihalo-difluorobenzene Precursors: Utilizing transition-metal-catalyzed reactions to install the nitrile groups.

-

Diazotization and Cyanation (Sandmeyer Reaction): A versatile method starting from aromatic amines.

The following sections will provide a detailed technical analysis of each of these pathways.

Pathway I: Ammoxidation of 2,6-Difluoro-p-xylene

Ammoxidation is a vapor-phase catalytic reaction that simultaneously oxidizes and aminates methyl groups on an aromatic ring to form nitriles. This process is a cornerstone of industrial nitrile production, most notably for the synthesis of terephthalonitrile from p-xylene[1]. By analogy, the ammoxidation of 2,6-difluoro-p-xylene presents a highly efficient and direct route to this compound. A similar industrial process is used to convert 2,6-difluorotoluene to 2,6-difluorobenzonitrile, a key intermediate for benzoylurea insecticides[2].

Mechanistic Rationale

The reaction proceeds over a heterogeneous catalyst, typically a mixed metal oxide (e.g., V₂O₅/MoO₃ on a support), at high temperatures (350-500°C). The mechanism involves the activation of the C-H bonds of the methyl groups on the catalyst surface, followed by a series of oxidative and amination steps with ammonia and oxygen (typically from air) to form the nitrile functionality[3][4]. The fluorine atoms are stable under these conditions and their electron-withdrawing effect can influence the reactivity of the methyl groups.

Experimental Protocol: Catalytic Ammoxidation

Objective: To synthesize this compound from 2,6-Difluoro-p-xylene.

Materials:

-

2,6-Difluoro-p-xylene

-

Ammonia (anhydrous)

-

Oxygen (or air)

-

Vanadium-based catalyst (e.g., VPO, promoted with Cr or Nb)[3][5]

-

Inert gas (Nitrogen)

-

Fixed-bed flow reactor

Procedure:

-

The catalyst is packed into a fixed-bed reactor and pre-treated under a flow of nitrogen at the reaction temperature.

-

A gaseous feed stream consisting of 2,6-difluoro-p-xylene, ammonia, and air is introduced into the reactor[1]. The molar ratios of reactants are critical and must be optimized (typical NH₃:xylene ratio is 2-6:1, O₂:xylene ratio is 2-3:1)[3].

-

The reaction is conducted at a temperature between 375°C and 500°C[3]. Precise temperature control is crucial to maximize yield and minimize the formation of byproducts such as carbon oxides[5].

-

The gaseous effluent from the reactor is cooled to condense the product and unreacted starting material.

-

The crude this compound is collected and purified, typically by sublimation or recrystallization.

Data Presentation: Ammoxidation Parameters

| Parameter | Typical Range | Rationale & Key Considerations |

| Temperature | 375 - 500 °C | Balances reaction rate with catalyst stability and selectivity. Higher temperatures can lead to over-oxidation[5]. |

| Pressure | Atmospheric | Sufficient for the gas-phase reaction; higher pressures are generally not required[4]. |

| Catalyst | V-Mo-O, VPO | Provides active sites for C-H activation and nitrogen insertion. Promoters can enhance selectivity[3][5]. |

| NH₃:Substrate Ratio | 2:1 to 6:1 | Excess ammonia is used to favor nitrile formation and suppress the formation of imides and other byproducts[3]. |

| O₂:Substrate Ratio | 2:1 to 3:1 | Provides the oxidant for the reaction. The ratio must be carefully controlled to avoid complete combustion[3]. |

| Contact Time | 1 - 10 seconds | The residence time of the reactants in the catalyst bed; optimized to maximize conversion without promoting side reactions. |

Visualization: Ammoxidation Workflow

Caption: Workflow for the synthesis of this compound via ammoxidation.

Pathway II: Halogen Exchange (Halex) Fluorination

The Halogen Exchange (Halex) reaction is a powerful method for the synthesis of fluoroaromatic compounds, involving the displacement of chloro or bromo substituents with fluoride. The synthesis of tetrafluoroterephthalonitrile from tetrachloroterephthalonitrile using spray-dried potassium fluoride in an aprotic polar solvent is a well-documented industrial process, achieving high yields[6][7]. This strategy can be adapted for the synthesis of this compound from 2,6-dichloroterephthalonitrile.

Mechanistic Rationale

The Halex reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The reaction is facilitated by:

-

Electron-Withdrawing Groups: The two nitrile groups strongly activate the aromatic ring towards nucleophilic attack.

-

Aprotic Polar Solvents: Solvents like sulfolane, N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) effectively solvate the potassium cation, increasing the nucleophilicity of the fluoride anion[8].

-

Fluorinating Agent: Anhydrous potassium fluoride (KF) is the most common and cost-effective fluoride source. The reactivity of KF can be enhanced by using it in a spray-dried form or in the presence of a phase-transfer catalyst[6].

Experimental Protocol: Halex Fluorination

Objective: To synthesize this compound from 2,6-Dichloroterephthalonitrile.

Materials:

-

2,6-Dichloroterephthalonitrile

-

Anhydrous Potassium Fluoride (spray-dried)

-

Sulfolane (or DMF, DMSO)

-

Phase-transfer catalyst (e.g., a quaternary ammonium salt, optional)

Procedure:

-

A mixture of 2,6-dichloroterephthalonitrile, a molar excess of anhydrous potassium fluoride, and sulfolane is charged into a reactor equipped with a mechanical stirrer and a reflux condenser.

-

The mixture is heated to a temperature between 170°C and 250°C with vigorous stirring[8].

-

The reaction progress is monitored by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Upon completion, the reaction mixture is cooled and poured into water to precipitate the crude product.

-

The solid product is collected by filtration, washed with water, and dried.

-

Purification is achieved by recrystallization from a suitable solvent (e.g., ethanol or toluene) or by vacuum sublimation.

Data Presentation: Halex Reaction Parameters

| Parameter | Typical Range | Rationale & Key Considerations |

| Temperature | 170 - 250 °C | Required to overcome the activation energy for C-Cl bond cleavage. Must be controlled to prevent solvent decomposition[8]. |

| Solvent | Sulfolane, DMF, DMSO | High-boiling, aprotic polar solvents are essential for dissolving reactants and promoting the SNAr mechanism[6]. |

| Fluorinating Agent | Anhydrous KF | A cost-effective fluoride source. Its reactivity is highly dependent on being anhydrous and having a high surface area[6]. |

| KF:Substrate Ratio | 2.1 - 5.0 equivalents per Cl | A stoichiometric excess of KF is required to drive the reaction to completion[8]. |

| Reaction Time | 2 - 10 hours | Dependent on temperature, substrate reactivity, and catalyst presence[8]. |

Visualization: Halex Reaction Pathway

Caption: Generalized reaction scheme for the Halex synthesis of this compound.

Pathway III: Cyanation via Rosenmund–von Braun Reaction

The Rosenmund–von Braun reaction is a classic method for synthesizing aryl nitriles from aryl halides using copper(I) cyanide (CuCN)[9]. This pathway would involve a starting material such as 1,4-dibromo-2,6-difluorobenzene and its subsequent dicyanation. While effective, this method often requires high temperatures and stoichiometric amounts of copper cyanide, which can lead to challenges in product purification and waste disposal[10][11].

Mechanistic Rationale

The mechanism is believed to involve the oxidative addition of the aryl halide to a Cu(I) species, forming a Cu(III) intermediate. This is followed by reductive elimination to yield the aryl nitrile and regenerate a Cu(I) species[10]. The use of polar, high-boiling solvents like DMF or N-methyl-2-pyrrolidone (NMP) is typical[11]. Recent modifications using ligands like L-proline have been shown to promote the reaction at lower temperatures[12].

Experimental Protocol: Rosenmund-von Braun Cyanation

Objective: To synthesize this compound from 1,4-Dibromo-2,6-difluorobenzene.

Materials:

-

1,4-Dibromo-2,6-difluorobenzene

-

Copper(I) Cyanide (CuCN)

-

N,N-Dimethylformamide (DMF) or NMP

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a flask under an inert atmosphere, add 1,4-dibromo-2,6-difluorobenzene, a molar excess of CuCN (typically >2 equivalents), and DMF.

-

Heat the reaction mixture to reflux (around 150-200°C) for several hours[11][12].

-

Monitor the reaction by GC or TLC until the starting material is consumed.

-

After cooling, the reaction mixture is typically treated with an aqueous solution of ferric chloride and hydrochloric acid or ethylene diamine to break down the copper-nitrile complex and facilitate product isolation[11].

-

The product is then extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.

Visualization: Rosenmund-von Braun Pathway

Caption: Process flow for the Rosenmund-von Braun synthesis of this compound.

Pathway IV: Diazotization and Cyanation (Sandmeyer Reaction)

The Sandmeyer reaction is a versatile method for introducing a variety of functional groups, including nitriles, onto an aromatic ring by displacing a diazonium group[13]. This pathway would commence with 2,6-difluoro-1,4-phenylenediamine. A double Sandmeyer reaction, involving diazotization of both amino groups followed by treatment with copper(I) cyanide, would yield the target dinitrile.

Mechanistic Rationale

The reaction proceeds in two main stages:

-

Diazotization: The primary aromatic amine reacts with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0-5°C) to form a diazonium salt (Ar-N₂⁺Cl⁻)[14].

-

Cyanation: The diazonium salt is then added to a solution of copper(I) cyanide. The reaction is a radical-nucleophilic aromatic substitution (SRNAr), initiated by a one-electron transfer from the copper(I) catalyst to the diazonium salt. This releases nitrogen gas and generates an aryl radical, which then reacts with the copper-cyanide complex to form the aryl nitrile[13][15].

Experimental Protocol: Double Sandmeyer Reaction

Objective: To synthesize this compound from 2,6-Difluoro-1,4-phenylenediamine.

Materials:

-

2,6-Difluoro-1,4-phenylenediamine

-

Sodium Nitrite (NaNO₂)

-

Hydrochloric Acid (HCl)

-

Copper(I) Cyanide (CuCN)

-

Potassium Cyanide (KCN) or Sodium Cyanide (NaCN)

Procedure:

-

Diazotization: 2,6-Difluoro-1,4-phenylenediamine is dissolved in aqueous HCl and cooled to 0-5°C in an ice bath. An aqueous solution of NaNO₂ is added dropwise, maintaining the low temperature, to form the bis(diazonium) salt[16].

-

Preparation of CuCN solution: A solution of copper(I) cyanide is prepared, often by dissolving it in an aqueous solution of KCN or NaCN to form a soluble complex[16].

-

Cyanation: The cold diazonium salt solution is slowly added to the copper cyanide solution with vigorous stirring. The temperature should be carefully controlled during the addition.

-

Nitrogen gas evolution will be observed. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for several hours.

-

The product is isolated by filtration or solvent extraction and purified by standard methods.

Data Presentation: Sandmeyer Reaction Parameters

| Parameter | Typical Range | Rationale & Key Considerations |

| Diazotization Temp. | 0 - 5 °C | Diazonium salts are unstable and can decompose at higher temperatures[14]. |

| Acid | HCl, H₂SO₄ | Provides the acidic medium for the formation of nitrous acid from NaNO₂. |

| Cyanation Reagent | CuCN | The catalyst for the radical substitution reaction[13]. |

| Cyanation Temp. | 0 - 50 °C | The addition is done at low temperature, then the mixture is often warmed to drive the reaction to completion. |

Conclusion and Future Outlook

The synthesis of this compound can be achieved through several strategic pathways, each with distinct advantages in terms of scalability, cost, and environmental impact.

-

Ammoxidation stands out as the most promising route for large-scale industrial production due to its directness and efficiency, provided that the 2,6-difluoro-p-xylene precursor is readily available.

-

Halogen Exchange Fluorination is a robust and high-yielding method, ideal for situations where the corresponding chlorinated precursor is accessible.

-

The Rosenmund-von Braun and Sandmeyer reactions , while classic and versatile, may present more challenges in terms of reaction conditions, waste streams, and purification on an industrial scale.

As the demand for advanced fluorinated materials grows, the development of optimized, cost-effective, and sustainable methods for the synthesis of key intermediates like this compound will be of paramount importance. Future research may focus on developing novel catalytic systems for ammoxidation that operate at lower temperatures or exploring palladium-catalyzed cyanation methods as alternatives to the traditional copper-mediated reactions.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. US3959336A - Ammoxidation process - Google Patents [patents.google.com]

- 4. US3959337A - Ammoxidation process - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. US20040030173A1 - Process for producing fluorinated dicyanobenzene - Google Patents [patents.google.com]

- 7. chembk.com [chembk.com]

- 8. CN1199941C - Method for preparing 2,6-difluorobenzonitrile by using 2,6-dichlorobenzonitrile fluoro - Google Patents [patents.google.com]

- 9. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]

- 10. Rosenmund-von Braun Reaction [organic-chemistry.org]

- 11. US4925642A - Process for the preparation and the isolation of aromatic nitriles - Google Patents [patents.google.com]

- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 13. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Organic Syntheses Procedure [orgsyn.org]

A Technical Guide to the Solubility of 2,6-Difluoroterephthalonitrile in Organic Solvents

Abstract

2,6-Difluoroterephthalonitrile is a fluorinated aromatic dinitrile with significant potential as a monomer and intermediate in the synthesis of high-performance polymers and specialty chemicals. A comprehensive understanding of its solubility in organic solvents is paramount for its effective utilization in synthesis, purification, and material processing. This technical guide provides an in-depth analysis of the theoretical principles governing the solubility of this compound, outlines a robust experimental protocol for its quantitative determination, and offers a framework for solvent selection. In the absence of extensive published quantitative solubility data, this guide empowers researchers and drug development professionals with the foundational knowledge and practical methodologies to systematically evaluate and predict the solubility of this compound.

Introduction: The Significance of Solubility in the Application of this compound

The solubility of a compound is a critical physical property that dictates its utility in a vast array of chemical applications.[1] For a molecule like this compound, which serves as a building block in polymerization and other organic transformations, understanding its behavior in different solvent environments is essential for:

-

Reaction Kinetics and Mass Transfer: Ensuring that reactants are in the same phase is fundamental for efficient chemical reactions. The solubility of this compound in a reaction solvent directly impacts reaction rates and overall yield.

-

Purification and Crystallization: Selective crystallization is a primary method for purifying solid organic compounds. Knowledge of solubility across a range of solvents and temperatures is crucial for developing effective crystallization protocols.

-

Process Design and Scale-up: In industrial settings, solvent selection based on solubility data is critical for designing efficient and economical processes, including reaction, extraction, and formulation.[2]

-

Material Formulation: For applications in polymer science, the solubility of the monomer in the polymerization medium is a key parameter for controlling polymer properties.

This guide will delve into the molecular characteristics of this compound to provide a predictive framework for its solubility and equip the reader with the tools to generate precise quantitative data.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" provides a fundamental, qualitative basis for predicting solubility.[3] This principle is rooted in the intermolecular forces between solute and solvent molecules. The solubility of this compound will be governed by a balance of these forces.

Molecular Structure and Polarity of this compound

To predict the solubility of this compound, we must first analyze its molecular structure. The molecule consists of a central benzene ring substituted with two fluorine atoms and two nitrile (-C≡N) groups.

-

Nitrile Groups: The nitrile group is highly polar due to the large electronegativity difference between carbon and nitrogen, resulting in a strong dipole moment.[4][5] The lone pair of electrons on the nitrogen atom can also act as a hydrogen bond acceptor.[4]

-

Fluorine Atoms: Fluorine is the most electronegative element, and the C-F bonds are highly polar. The two fluorine atoms are positioned symmetrically on the benzene ring, which can influence the overall molecular dipole moment.

-

Aromatic Ring: The benzene ring is nonpolar and capable of engaging in π-π stacking interactions.

The combination of a nonpolar aromatic core with highly polar fluorine and nitrile substituents suggests that this compound will exhibit moderate to good solubility in polar aprotic solvents and potentially limited solubility in both highly nonpolar and highly polar protic solvents.

Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters.[6][7] This model deconstructs the total Hildebrand solubility parameter into three components:

-

δd: Dispersion forces

-

δp: Polar forces

-

δh: Hydrogen bonding forces

Physicochemical Properties of this compound and Related Compounds

While extensive data for this compound is limited, examining the properties of structurally similar compounds can provide valuable insights.

| Property | 2,6-Difluorobenzonitrile | 2,3,5,6-Tetrafluoroterephthalonitrile |

| CAS Number | 1897-52-5[9] | 1835-49-0[10] |

| Molecular Formula | C₇H₃F₂N[11] | C₈F₄N₂[10] |

| Molecular Weight | 139.10 g/mol | 200.09 g/mol [10] |

| Melting Point | 25-28 °C[9] | 197-199 °C[10] |

| Boiling Point | Not specified | 243.3 °C[10] |

| Appearance | Colorless crystals[9] | Not specified |

Note: This table is intended for comparative purposes. The properties of this compound will differ from these related compounds.

Experimental Determination of Solubility

Given the scarcity of published quantitative data, a robust experimental protocol is essential for researchers working with this compound. The isothermal equilibrium method, followed by gravimetric or spectroscopic analysis, is a reliable approach.[12]

Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Detailed Step-by-Step Protocol

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Solvent of interest (analytical grade)

-

Temperature-controlled shaker or water bath

-

Calibrated thermometer

-

Glass vials with screw caps

-

Volumetric flasks and pipettes

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters)

-

(For gravimetric method) Drying oven, desiccator

-

(For spectroscopic method) UV-Vis spectrophotometer, quartz cuvettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess of this compound to a known volume or mass of the selected solvent in a sealed glass vial. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vial in a temperature-controlled shaker bath set to the desired temperature.

-

Agitate the mixture for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically recommended.

-

-

Sample Collection:

-

After equilibration, cease agitation and allow the undissolved solid to settle completely.

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-heated or pre-cooled pipette to the experimental temperature to avoid precipitation.

-

Filter the collected sample using a syringe filter compatible with the solvent to remove any suspended microparticles.

-

-

Quantitative Analysis (Gravimetric Method):

-

Dispense a known volume of the filtered saturated solution into a pre-weighed, dry container.

-

Carefully evaporate the solvent under reduced pressure or in a fume hood. For higher boiling point solvents, a vacuum oven may be necessary.

-

Once the solvent is completely removed, dry the container with the solid residue to a constant weight in a desiccator.

-

Weigh the container with the dry residue. The difference in weight corresponds to the mass of dissolved this compound.

-

-

Quantitative Analysis (Spectroscopic Method):

-

This method is suitable if this compound has a chromophore that absorbs in the UV-Vis region.

-

Prepare a series of standard solutions of known concentrations of this compound in the solvent of interest.

-

Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) to construct a calibration curve.

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

From the mass of the residue and the volume of the solution (gravimetric method) or the concentration determined from the calibration curve (spectroscopic method), calculate the solubility in desired units (e.g., g/100 mL, mol/L).

-

Data Presentation and Interpretation

To facilitate comparison and analysis, the experimentally determined solubility data should be presented in a structured format.

Table for Reporting Solubility Data:

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method |

| e.g., Acetone | 25 | Experimental Value | Calculated Value | Gravimetric |

| e.g., Toluene | 25 | Experimental Value | Calculated Value | Gravimetric |

| e.g., Acetonitrile | 25 | Experimental Value | Calculated Value | Spectroscopic |

| ... | ... | ... | ... | ... |

Conclusion

This technical guide has provided a comprehensive overview of the theoretical and practical considerations for understanding the solubility of this compound in organic solvents. While readily available quantitative data is scarce, a systematic approach based on the principles of molecular polarity and the application of a robust experimental protocol will enable researchers to generate the necessary data for their specific applications. The methodologies and frameworks presented herein are intended to serve as a valuable resource for scientists and professionals in the fields of chemical synthesis, materials science, and drug development.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. Application of Thermodynamic Models to Predict the Solubility of Biologically Active Substances | Semantic Scholar [semanticscholar.org]

- 3. chem.ws [chem.ws]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Nitrile - Wikipedia [en.wikipedia.org]

- 6. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 7. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 8. Hansen solubility parameters [stenutz.eu]

- 9. 2,6-Difluorobenzonitrile | 1897-52-5 [chemicalbook.com]

- 10. 2,3,5,6-Tetrafluoroterephthalonitrile | CAS#:1835-49-0 | Chemsrc [chemsrc.com]

- 11. 2,6-Difluorobenzonitrile | C7H3F2N | CID 74695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

thermal stability of 2,6-Difluoroterephthalonitrile

An In-Depth Technical Guide to the Thermal Stability Assessment of 2,6-Difluoroterephthalonitrile

Abstract

This compound is a fluorinated aromatic compound with potential applications in materials science and pharmaceutical development. A thorough understanding of its thermal stability is paramount for ensuring safe handling, storage, and processing, as well as for predicting its performance in various applications. This guide provides a comprehensive framework for the experimental determination and interpretation of the thermal stability of this compound. While specific thermal decomposition data for this compound is not extensively documented in public literature, this document outlines the theoretical considerations and detailed experimental protocols necessary for its characterization. The methodologies described herein are grounded in established principles of thermal analysis, providing researchers, scientists, and drug development professionals with the necessary tools to conduct a robust assessment.

Introduction: The Criticality of Thermal Stability

The thermal stability of a chemical compound dictates the temperature range within which it remains chemically unchanged. For specialty chemicals like this compound, this parameter is of utmost importance for several reasons:

-

Safety: Uncontrolled thermal decomposition can lead to runaway reactions, generating gas and pressure that could result in catastrophic equipment failure. Understanding the onset of decomposition is crucial for defining safe operating temperatures.

-

Process Development: In chemical synthesis and formulation, knowledge of thermal stability ensures that processing temperatures do not lead to degradation of the material, which could result in impurities and reduced yield.

-

Storage and Shelf-Life: The long-term stability of this compound under various storage conditions can be predicted from its thermal stability profile, ensuring its quality and efficacy over time.

-

Application Performance: For applications in materials science, such as in the synthesis of high-performance polymers, the thermal stability of the monomer is a key determinant of the final polymer's properties.

This guide will focus on the primary techniques used for thermal stability assessment: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Theoretical Considerations for Fluorinated Aromatic Nitriles

The thermal stability of this compound is influenced by the interplay of the aromatic ring, the electron-withdrawing nitrile groups, and the highly electronegative fluorine atoms. The C-F bond is one of the strongest single bonds in organic chemistry, which generally imparts high thermal stability to fluorinated compounds. However, the presence of nitrile groups can provide decomposition pathways.

Potential decomposition mechanisms at elevated temperatures could involve the reaction of the nitrile groups, potentially leading to polymerization or the formation of more complex heterocyclic structures. The degradation of the aromatic ring itself would likely occur at much higher temperatures.

Experimental Workflow for Thermal Stability Assessment

A systematic approach is essential for accurately characterizing the thermal stability of this compound. The following workflow outlines the key steps, from sample preparation to data analysis.

Caption: Experimental workflow for thermal stability assessment.

Detailed Experimental Protocols

The following sections provide detailed, step-by-step methodologies for conducting TGA and DSC analyses on this compound.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is ideal for determining the onset temperature of decomposition where the sample begins to lose mass.

Protocol:

-

Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's guidelines.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound into a clean TGA pan (typically aluminum or platinum).

-

Record the exact mass.

-

-

Experimental Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30 °C.

-

Ramp the temperature from 30 °C to a final temperature well above the expected decomposition (e.g., 600 °C) at a constant heating rate of 10 °C/min.

-

-

Data Collection: Record the mass loss and temperature throughout the experiment.

-

Data Analysis:

-

Plot the mass (%) as a function of temperature.

-

Determine the onset temperature of decomposition (Tonset), often calculated as the intersection of the baseline tangent with the tangent of the steepest mass loss.

-

Note the temperature at which 5% mass loss occurs (Td5), a common metric for thermal stability.

-

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.

Protocol:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation:

-

Accurately weigh 2-5 mg of this compound into a DSC pan.

-

Hermetically seal the pan to contain any volatile decomposition products and prevent sublimation.

-

-

Experimental Setup:

-

Place the sealed sample pan and an empty reference pan in the DSC cell.

-

Maintain an inert atmosphere (e.g., nitrogen) with a purge gas flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to a final temperature above the decomposition point (determined by TGA) at a heating rate of 10 °C/min.

-

-

Data Collection: Record the heat flow as a function of temperature.

-

Data Analysis:

-

Identify endothermic peaks, which may correspond to melting.

-

Identify exothermic peaks, which indicate decomposition.

-

Determine the onset temperature of the decomposition exotherm.

-

Integrate the area of the decomposition peak to calculate the enthalpy of decomposition (ΔHd).

-

Data Presentation and Interpretation

The data obtained from TGA and DSC analyses should be systematically tabulated for clear comparison and reporting.

Table 1: Summary of TGA Data for this compound

| Parameter | Value (°C) | Notes |

| Tonset (Decomposition) | Onset of significant mass loss. | |

| Td5 (5% Mass Loss) | Temperature at 5% mass loss. | |

| Residue at 600 °C (%) | Percentage of mass remaining. |

Table 2: Summary of DSC Data for this compound

| Parameter | Value | Notes |

| Melting Point (Tm) (°C) | Peak temperature of the melting endotherm. | |

| Enthalpy of Fusion (ΔHf) (J/g) | Energy required for melting. | |

| Onset of Decomposition (Td) (°C) | Onset of the decomposition exotherm. | |

| Enthalpy of Decomposition (ΔHd) (J/g) | Heat released during decomposition. |

A large, sharp exothermic peak in the DSC thermogram following the melting point is a strong indicator of thermal decomposition and a potential safety hazard. The magnitude of the enthalpy of decomposition provides insight into the energy released during this process.

Hypothetical Decomposition Pathway

Based on the chemistry of related aromatic nitriles, a potential (though unverified) thermal decomposition pathway for this compound could involve the intermolecular cyclotrimerization of the nitrile groups to form a triazine-linked network. This is a common reaction for nitriles at high temperatures and would result in a more thermally stable polymeric material.

Methodological & Application

Application Note: 2,6-Difluoroterephthalonitrile as a Versatile Precursor for High-Performance Fluorinated Polyamides

Abstract

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical framework for utilizing 2,6-difluoroterephthalonitrile as a precursor for the synthesis of advanced fluorinated aromatic polyamides. Aromatic polyamides containing fluorine moieties exhibit exceptional thermal stability, chemical resistance, and enhanced solubility, making them ideal candidates for demanding applications in aerospace, electronics, and specialty membranes.[1][2] This document moves beyond a standard protocol, detailing the critical prerequisite step of converting the nitrile functional groups into polymerizable derivatives—diacid or diacid chloride—and subsequently provides three distinct, robust polycondensation protocols. Each section explains the causal reasoning behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying polymer chemistry.

Introduction: The Case for Fluorinated Polyamides

Aromatic polyamides, or aramids, are a class of high-performance polymers renowned for their outstanding mechanical strength and thermal resistance.[1] However, their rigid backbones often lead to poor solubility, complicating processing. The strategic incorporation of fluorine atoms, specifically via monomers like this compound, offers a compelling solution. The C-F bond's high energy and the atom's electronegativity disrupt chain packing, which can significantly improve solubility in organic solvents without compromising the polymer's high glass transition temperature (Tg) and thermal stability.[2][3]

This application note addresses a critical knowledge gap: this compound is not a direct monomer for polyamide synthesis via standard condensation reactions with diamines. Its nitrile groups must first be converted. We present a complete workflow, from precursor handling and conversion to polymerization and characterization, enabling the reliable synthesis of novel, high-performance fluorinated polyamides.

Part 1: Precursor Properties and Safe Handling

Physicochemical Properties

| Property | Value | Source |

| Chemical Formula | C₈H₂F₂N₂ | Inferred |

| Molecular Weight | 164.12 g/mol | Inferred |

| Appearance | White to light brown solid | [4] |

| Hazards | Harmful if swallowed, inhaled, or absorbed through skin. Causes eye, skin, and respiratory tract irritation. | [4] |

Safety and Handling Protocol

This compound and its activated derivatives must be handled with appropriate precautions.

-

Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.

-

Ventilation: Conduct all manipulations within a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[5]

-

Thermal Decomposition: Upon heating, hazardous decomposition products may be released, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and gaseous hydrogen fluoride (HF).[5]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances.

Part 2: The Critical Conversion of Nitrile to Polymerizable Monomer

The core challenge in using terephthalonitriles for polyamide synthesis is the relative inertness of the nitrile group toward amines under standard polycondensation conditions.[6][7] Therefore, a prerequisite conversion to either a dicarboxylic acid or a diacid chloride is necessary. The following two-stage protocol outlines this essential transformation.

Caption: Workflow for converting the nitrile precursor to polymerizable monomers.

Protocol 1: Synthesis of 2,6-Difluoroterephthalic Acid and its Diacid Chloride

Rationale: This protocol first employs catalyst-free hydrothermal hydrolysis, a green chemistry approach, to convert the dinitrile to a dicarboxylic acid. This method is effective for related compounds, leveraging the unique properties of high-temperature water to facilitate the reaction.[8][9] The subsequent chlorination with thionyl chloride is a standard and highly effective method for producing the reactive diacid chloride needed for certain polymerization techniques.

A. Hydrolysis to 2,6-Difluoroterephthalic Acid

-

Reactor Setup: Place this compound (e.g., 10 g, 60.9 mmol) and deionized water (e.g., 150 mL) into a high-pressure stainless-steel autoclave equipped with a magnetic stirrer. The weight ratio of water to dinitrile should be between 2:1 and 7:1.[8]

-

Inerting: Seal the autoclave and begin stirring. Heat to boiling under normal pressure and then carefully open an exhaust valve for 2-5 minutes to purge air from the headspace with steam.

-

Reaction: Reseal the autoclave and heat the internal temperature to 260-280°C. Maintain this temperature with vigorous stirring for 8-12 hours. The pressure will rise significantly; ensure the autoclave is rated for the expected conditions. Note: The reaction is sequential, first forming the diamide, then the diacid. Longer reaction times favor the diacid.[9]

-

Work-up: Safely cool the autoclave to room temperature. The product, 2,6-difluoroterephthalic acid, should precipitate as a white solid due to its low solubility in cold water.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water and then dry under vacuum at 80-100°C to a constant weight. Characterize by NMR and melting point.

B. Chlorination to 2,6-Difluoroterephthaloyl Chloride

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a scrubber (e.g., NaOH solution). Add the dried 2,6-difluoroterephthalic acid (e.g., 10 g, 49.5 mmol) to the flask.

-

Reagent Addition: Carefully add an excess of thionyl chloride (SOCl₂) (e.g., 25 mL, 344 mmol) and a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 3-4 drops).

-

Reaction: Gently heat the mixture to reflux (approx. 76°C) and maintain for 4-6 hours. The reaction is complete when the solid diacid has fully dissolved and gas evolution (HCl, SO₂) has ceased.

-

Isolation: Allow the mixture to cool. Remove the excess thionyl chloride by distillation under reduced pressure. The remaining crude product, 2,6-difluoroterephthaloyl chloride, can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., hexane) to yield a low-melting solid or colorless liquid.

Part 3: Polyamide Synthesis Protocols

With the activated monomers in hand, high molecular weight polyamides can be synthesized. The choice of method depends on the desired polymer properties and available equipment.

Protocol 2: Low-Temperature Solution Polycondensation

Rationale: This is the most common academic and industrial method for producing high-performance aramids.[10] Low temperatures (-5 to 20°C) are used to manage the high reactivity of the diacid chloride, preventing side reactions. A polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) is used to dissolve the monomers and the resulting polymer, while a salt like calcium chloride (CaCl₂) is often added to disrupt hydrogen bonding and prevent the polymer from precipitating prematurely, thereby allowing for higher molecular weight growth.[10]

Caption: Workflow for low-temperature solution polycondensation.

-

Diamine Solution: In a dry, nitrogen-purged, jacketed reaction vessel, dissolve an aromatic diamine (e.g., 4,4'-oxydianiline, stoichiometric equivalent to the diacid chloride) and anhydrous calcium chloride (e.g., 10% w/v of the solvent) in anhydrous NMP.

-

Cooling: Cool the stirred solution to 0°C using a circulating bath.

-

Monomer Addition: Add the 2,6-difluoroterephthaloyl chloride as a solid or a concentrated solution in NMP portion-wise, ensuring the internal temperature does not exceed 5°C.

-

Polymerization: Allow the reaction to stir at 0-5°C for 1-2 hours, then let it warm to room temperature and continue stirring for 12-24 hours. The solution will become highly viscous as the polymer forms.

-

Isolation: Pour the viscous polymer solution into a large excess of a non-solvent like ethanol or water in a blender to precipitate the polyamide as a fibrous solid.

-

Purification: Collect the polymer by filtration. Thoroughly wash with water and then ethanol to remove NMP and salts. Dry the final polymer in a vacuum oven at 100-120°C until a constant weight is achieved.

Protocol 3: Yamazaki-Higashi Direct Polycondensation

Rationale: This method avoids the need to synthesize the diacid chloride by using the dicarboxylic acid directly. It employs a phosphorylation agent (triphenyl phosphite, TPP) and a base (pyridine) to activate the carboxylic acid in situ, allowing it to react with the diamine at elevated temperatures (100-115°C).[2][11] This is a highly effective one-pot procedure.

Caption: Workflow for Yamazaki-Higashi direct polycondensation.

-

Reactor Setup: In a dry, nitrogen-purged flask, combine 2,6-difluoroterephthalic acid (1 equivalent), an aromatic diamine (1 equivalent), anhydrous lithium chloride (LiCl, 5% w/v), pyridine (2 equivalents), and anhydrous NMP.

-

Reagent Addition: Stir the mixture at room temperature until all solids dissolve. Then, add triphenyl phosphite (TPP) (2.2 equivalents).

-

Polymerization: Heat the solution to 100-115°C and maintain for 3-6 hours. The solution will become viscous.

-

Isolation and Purification: Cool the reaction mixture to room temperature and precipitate the polymer by pouring the solution into vigorously stirred ethanol. Collect the fibrous polymer by filtration, wash extensively with hot ethanol, and dry under vacuum at 100-120°C.

Part 4: Characterization of Resulting Polyamides

The synthesized polymers should be thoroughly characterized to confirm their structure and evaluate their properties.

Structural and Molecular Weight Analysis

-

FT-IR Spectroscopy: Confirm the formation of the amide linkage by identifying characteristic C=O stretching (~1650 cm⁻¹) and N-H stretching (~3300 cm⁻¹) bands.

-

NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Use a solvent like DMSO-d₆ to dissolve the polymer. NMR will confirm the expected chemical structure, the successful incorporation of both monomers, and the absence of impurities. ¹⁹F NMR is particularly useful for verifying the fluorine environment.

-

Gel Permeation Chromatography (GPC): Determine the number-average (Mn) and weight-average (Mw) molecular weights, as well as the polydispersity index (PDI), using a solvent like DMAc or NMP with LiBr as an eluent.

Thermal and Mechanical Properties

-

Thermogravimetric Analysis (TGA): Evaluate thermal stability by determining the 5% or 10% weight loss temperature (Td) in both nitrogen and air atmospheres.

-

Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg), which is a key indicator of the polymer's upper service temperature. For semi-crystalline polyamides, melting (Tm) and crystallization (Tc) temperatures can also be identified.

-

Film Casting and Tensile Testing: Dissolve the polymer in a suitable solvent (e.g., DMAc), cast a film onto a glass plate, and dry slowly in a vacuum oven. The resulting freestanding films can be tested to determine mechanical properties like tensile strength, Young's modulus, and elongation at break.[1]

Expected Properties of 2,6-Difluoroaramids

Based on literature for similar fluorinated aromatic polyamides, the following properties can be anticipated.

| Property | Expected Range | Rationale / Reference |

| Glass Transition Temp. (Tg) | > 300 °C | Rigid aromatic backbone.[2] |

| Thermal Stability (Td, 10%) | > 400 °C in N₂ | High C-F and aromatic bond energies.[1] |

| Solubility | Soluble in NMP, DMAc, DMF | Fluorine groups disrupt chain packing, increasing free volume.[2] |

| Optical Transparency | High (>88% at 550 nm) | Amorphous nature and CF₃ groups reduce charge-transfer complexes.[2] |

| Tensile Strength | 80 - 115 MPa | Inherent strength of aramid structure.[1] |

| Tensile Modulus | 1.5 - 3.2 GPa | Rigidity of the polymer backbone.[1] |

Applications and Future Directions

Polyamides derived from this compound are prime candidates for advanced applications where a combination of thermal stability, chemical resistance, and processability is required. Potential areas include:

-

Aerospace and Automotive: As matrices for lightweight composite materials or as high-temperature wire insulation.

-

Electronics: As dielectric layers in flexible circuits or substrates for displays, owing to their thermal stability and low dielectric constants.[3]

-

Membrane Separations: For gas separation or water purification, where the fluorine content can be tuned to control permeability and selectivity.

-

Drug Delivery Systems: While less common for aramids, the enhanced solubility could open avenues for creating specific, highly stable polymeric nanocarriers.

Future work should focus on copolymerization with other diacids or diamines to precisely tune properties like Tg, solubility, and refractive index for specific, high-value applications.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Polyimides 6: Synthesis, characterization, and comparison of properties of novel fluorinated poly(ether imides) | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. electronicsandbooks.com [electronicsandbooks.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. CN1861575A - Process of preparing 2,6-difluorobenzamide by 2.6-difluorobenz nitrile non catalyzing and hydrolyzing in near critical aqueous medium - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. New Insights in the Synthesis of High-Molecular-Weight Aromatic Polyamides-Improved Synthesis of Rod-like PPTA - PMC [pmc.ncbi.nlm.nih.gov]

- 11. www2.ictp.csic.es [www2.ictp.csic.es]

Application Note: Synthesis of High-Performance Aromatic Copolyamides via Nucleophilic Aromatic Substitution Polymerization of 2,6-Difluoroterephthalonitrile with Diamines

Introduction